N-Methylbenzo[d]oxazol-2-amine

Anthelmintic Cytotoxicity Drug Safety

This lead anthelmintic features a distinct N-methyl substitution that confers potent broad-spectrum activity and ~10x lower mammalian cytotoxicity vs albendazole, creating a critical safety margin. Its unique metabolic fingerprint aids resistance mechanism studies. Ideal for medicinal chemists developing next-gen anthelmintics and probing bioavailability. Sourced via scalable, metal-free protocols; ready for in vivo formulation studies.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 19776-98-8
Cat. No. B034686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzo[d]oxazol-2-amine
CAS19776-98-8
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCNC1=NC2=CC=CC=C2O1
InChIInChI=1S/C8H8N2O/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
InChIKeyRNDXNZLSLYKBAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1,3-benzoxazol-2-amine (CAS 19776-98-8) Procurement Guide | Scaffold Differentiation & Anthelmintic Data


N-Methyl-1,3-benzoxazol-2-amine (CAS: 19776-98-8) is a 2-aminobenzoxazole derivative recognized as a privileged scaffold in medicinal chemistry due to its potential for diverse functionalization . It is primarily investigated as a lead anthelmintic agent with demonstrated in vitro and in vivo efficacy against parasitic nematodes [1]. Its value proposition lies in its unique combination of potent antiparasitic activity and significantly lower cytotoxicity compared to standard-of-care drugs, making it a critical starting point for structure-activity relationship (SAR) studies and novel antiparasitic drug discovery programs [2].

Why Generic Benzoxazole Scaffolds Cannot Replace N-Methyl-1,3-benzoxazol-2-amine in Critical Research


Indiscriminate substitution of one benzoxazole derivative for another is a high-risk procurement strategy that can invalidate experimental data and lead to resource wastage. This compound's specific N-methyl substitution at the 2-amino position dictates a distinct pharmacological profile that is not shared by unsubstituted or differently substituted analogs [1]. Evidence shows that even minor structural modifications can dramatically alter biological activity, selectivity, and toxicity [2]. For example, while some 2-aminobenzoxazole derivatives demonstrate antimicrobial or anticancer activity, N-methyl-1,3-benzoxazol-2-amine has a validated and unique anthelmintic profile with a specific safety margin that is not a class effect [3]. Therefore, procurement decisions must be guided by compound-specific evidence, not class-level assumptions.

Quantitative Evidence for N-Methyl-1,3-benzoxazol-2-amine: Head-to-Head Performance Data vs. Comparators


10-Fold Lower Cytotoxicity vs. Albendazole in Normal Human Cells

A direct head-to-head comparison established that N-methyl-1,3-benzoxazol-2-amine exhibits approximately 10 times lower cytotoxicity towards the normal human embryonic kidney cell line (HEK293) than the standard-of-care anthelmintic, albendazole. [1]

Anthelmintic Cytotoxicity Drug Safety

Comparable In Vitro Anthelmintic Potency to Albendazole Against Multiple Parasites

In direct comparative assays, N-methyl-1,3-benzoxazol-2-amine demonstrated anthelmintic potency comparable to that of albendazole, an established clinical drug. This activity was observed across multiple parasitic nematode species, validating the compound's broad-spectrum potential. [1]

Anthelmintic Potency Parasitology

In Vivo Efficacy Confirmed in a Trichinella spiralis Mouse Model

The anthelmintic activity of N-methyl-1,3-benzoxazol-2-amine was validated in vivo. In a mouse model of Trichinella spiralis infection, a single oral dose of the compound reduced the parasite burden in the digestive tract by 49%, demonstrating its potential for therapeutic application. [1]

In Vivo Anthelmintic Efficacy

Favorable Acute Oral Toxicity Profile (LD50 > 2000 mg/kg) in Rodents

An in vivo acute toxicity study in rats determined the compound's median lethal dose (LD50) to be greater than 2000 mg/kg body weight. This places it in GHS Category 5 for acute oral toxicity, indicating a low acute toxic potential and a favorable therapeutic window. [1]

Toxicology In Vivo Safety

Validated Application Scenarios for N-Methyl-1,3-benzoxazol-2-amine Based on Empirical Evidence


Primary Lead for Anthelmintic Drug Discovery Programs

This compound is ideally suited as a primary lead candidate in anthelmintic drug discovery programs focused on developing safer and equally effective alternatives to benzimidazole drugs like albendazole. Its validated combination of in vivo efficacy (49% worm burden reduction in mice) [1] and a superior in vitro safety profile (10x lower cytotoxicity in HEK293 cells) [2] makes it a compelling starting point for hit-to-lead optimization and SAR studies targeting parasitic nematodes such as Trichinella spiralis and Gnathostoma spinigerum.

Scaffold for Structure-Activity Relationship (SAR) Exploration

As a confirmed anthelmintic scaffold with a favorable safety profile, N-methyl-1,3-benzoxazol-2-amine is an optimal core structure for medicinal chemists conducting SAR studies . Its synthetic accessibility via scalable, metal-free protocols facilitates the rapid generation of analog libraries. Researchers can modify the core to explore how different substituents impact potency, selectivity, and safety, using the compound's established baseline data for cytotoxicity [2] and acute toxicity [1] as benchmarks for derivative evaluation.

Reference Standard for Comparative Cytotoxicity Profiling

Given its well-characterized cytotoxicity profile against a standard normal human cell line (HEK293), where it exhibits 10-fold lower toxicity than albendazole [2], this compound serves as an excellent reference standard. Laboratories can use it to benchmark the toxicity of newly synthesized analogs or other antiparasitic compounds, ensuring new candidates maintain or improve upon this significant safety advantage over existing therapies.

Tool Compound for Investigating Anthelmintic Mechanisms of Action

This compound is a valuable tool for probing the mechanism of action of novel anthelmintics. Metabolomics studies have shown that its activity involves up-regulating purine and pyrimidine metabolism and down-regulating sphingolipid metabolism in the parasite . Researchers can leverage this compound to further dissect these pathways and compare the metabolic disruption caused by other drug candidates, providing insights into novel therapeutic targets and mechanisms of resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylbenzo[d]oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.